molecular formula C24H21N3O2 B227917 1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one

1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B227917
M. Wt: 383.4 g/mol
InChI Key: REMBNEUDSFCILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BIX-01294 and has been found to have a variety of effects on the human body. In

Mechanism Of Action

BIX-01294 inhibits the activity of G9a, a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with gene silencing and heterochromatin formation. By inhibiting G9a, BIX-01294 reduces the level of H3K9 methylation and promotes gene expression and euchromatin formation. BIX-01294 has also been shown to inhibit the activity of other histone lysine methyltransferases, such as GLP, SUV39H1, and SETDB1, although with lower potency.
Biochemical and Physiological Effects:
BIX-01294 has a variety of biochemical and physiological effects on the human body. In cancer cells, BIX-01294 induces apoptosis and cell cycle arrest, reduces cell migration and invasion, and sensitizes cells to chemotherapy. In neuronal cells, BIX-01294 improves synaptic plasticity, reduces neuroinflammation, and protects against oxidative stress and excitotoxicity. In embryonic stem cells, BIX-01294 promotes self-renewal and pluripotency by maintaining the expression of key stem cell genes.

Advantages And Limitations For Lab Experiments

BIX-01294 has several advantages for lab experiments, including its high potency and specificity for G9a inhibition, its ability to penetrate the blood-brain barrier and reach the central nervous system, and its low toxicity and side effects. However, BIX-01294 also has some limitations, such as its poor solubility in aqueous solutions, its instability in light and air, and its potential off-target effects on other histone lysine methyltransferases.

Future Directions

There are several future directions for research on BIX-01294, including:
1. Development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced off-target effects.
2. Investigation of the role of G9a inhibition in other diseases and biological processes, such as inflammation, metabolism, and aging.
3. Identification of the downstream targets of G9a inhibition and their functional significance in cancer and neurodegeneration.
4. Evaluation of the therapeutic potential of BIX-01294 and other G9a inhibitors in preclinical and clinical trials.
5. Development of new synthetic routes and chemical modifications of BIX-01294 to improve its solubility, stability, and bioavailability.

Synthesis Methods

BIX-01294 can be synthesized by reacting 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid with 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound can be purified by column chromatography to obtain BIX-01294 in high yield and purity.

Scientific Research Applications

BIX-01294 has been widely studied for its potential therapeutic applications in cancer, neurological disorders, and epigenetic regulation. In cancer research, BIX-01294 has been found to inhibit the activity of histone lysine methyltransferase G9a, which is overexpressed in many cancers and contributes to tumor growth and metastasis. BIX-01294 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In neurological disorders, BIX-01294 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In epigenetic regulation, BIX-01294 has been used to study the role of histone lysine methylation in gene expression and chromatin structure.

properties

Product Name

1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

1-benzyl-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzimidazol-2-one

InChI

InChI=1S/C24H21N3O2/c28-23(25-15-14-19-10-4-5-11-20(19)25)17-27-22-13-7-6-12-21(22)26(24(27)29)16-18-8-2-1-3-9-18/h1-13H,14-17H2

InChI Key

REMBNEUDSFCILU-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.